5-amino-3-methoxy-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-methoxy-1H-pyrazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C5H6N4O. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Mechanism of Action
The exact mechanism of action can vary depending on the specific compound and its targets. Generally, these compounds can interact with various enzymes or receptors in the body, leading to changes in cellular processes and biochemical pathways .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and would depend on factors such as the compound’s chemical structure and the patient’s physiology .
The action of “5-amino-3-methoxy-1H-pyrazole-4-carbonitrile” and similar compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted from the body .
Biochemical Analysis
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, such as alumina-silica-supported manganese dioxide (MnO2) in water, yielding the desired product in high yields . Another method involves using 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Cyclocondensation Reactions: The compound can form fused heterocyclic structures through cyclocondensation with other reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenated compounds and bases.
Cyclocondensation Reactions: Catalysts such as MnO2 and 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride are used
Major Products:
Substitution Reactions: Substituted derivatives of this compound.
Cyclocondensation Reactions: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of various heterocyclic compounds. Its derivatives have been explored for their potential as ligands in coordination chemistry .
Biology and Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly as potential inhibitors of enzymes and receptors involved in various diseases . Research has focused on their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and dyes .
Comparison with Similar Compounds
- 5-amino-1H-pyrazole-4-carbonitrile
- 5-amino-3-(4-methoxyphenyl)-1H-pyrazole
- 5-amino-4-hydroxyiminopyrazole
Comparison: 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-amino-3-methoxy-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c1-10-5-3(2-6)4(7)8-9-5/h1H3,(H3,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMAZPZMEWQBPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72760-87-3 |
Source
|
Record name | 5-amino-3-methoxy-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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